

Introduction: A Profile of a Versatile Naphthalene Intermediate

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Compound of Interest

Compound Name: *6-Hydroxynaphthalene-1-carbonitrile*

Cat. No.: *B588735*

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6-Hydroxynaphthalene-1-carbonitrile is a substituted naphthalene derivative featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1] This unique combination of functional groups on a rigid aromatic scaffold makes it a highly valuable intermediate in organic synthesis. The naphthalene core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The hydroxyl group can be leveraged for etherification, esterification, or as a directing group in further electrophilic aromatic substitutions, while the nitrile group is a versatile precursor to amines, carboxylic acids, amides, and tetrazoles.

Its formal name is **6-Hydroxynaphthalene-1-carbonitrile**, and it is also known as 5-Cyano-2-naphthol.[1] It is primarily utilized in research and development as an intermediate for creating more complex molecules targeted for applications in the pharmaceutical, agrochemical, and dye industries.[1]

Physicochemical and Spectroscopic Characterization

Accurate identification is paramount in chemical synthesis. The following data provides the foundational physicochemical properties and expected spectroscopic signatures for verifying the identity and purity of **6-Hydroxynaphthalene-1-carbonitrile**.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	130200-57-6	[3]
Molecular Formula	C ₁₁ H ₇ NO	[1][3]
Molecular Weight	169.18 g/mol	[1][3]
Appearance	White to light yellow solid/powder	[1]
Melting Point	179-180 °C	[3]
Solubility	Insoluble in water; Soluble in organic solvents like acetone and ethanol.	[1]
InChI Key	BSQTUYCOTSTNLF-UHFFFAOYSA-N	[4]

Predicted Spectroscopic Profile

While specific experimental spectra are proprietary to manufacturers, a competent chemist can predict the key analytical signatures based on the molecule's structure.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands. A broad peak around 3200-3500 cm⁻¹ would indicate the O-H stretching of the phenolic group. A sharp, medium-intensity peak should appear around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Additional peaks in the 1500-1600 cm⁻¹ region and 3000-3100 cm⁻¹ would confirm the aromatic C=C and C-H bonds, respectively.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum should display six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring. The proton ortho to the hydroxyl group and the proton ortho to the nitrile group will likely be the most de-shielded (downfield). A broad singlet, which may be exchangeable with D₂O, would correspond to the phenolic -OH proton.

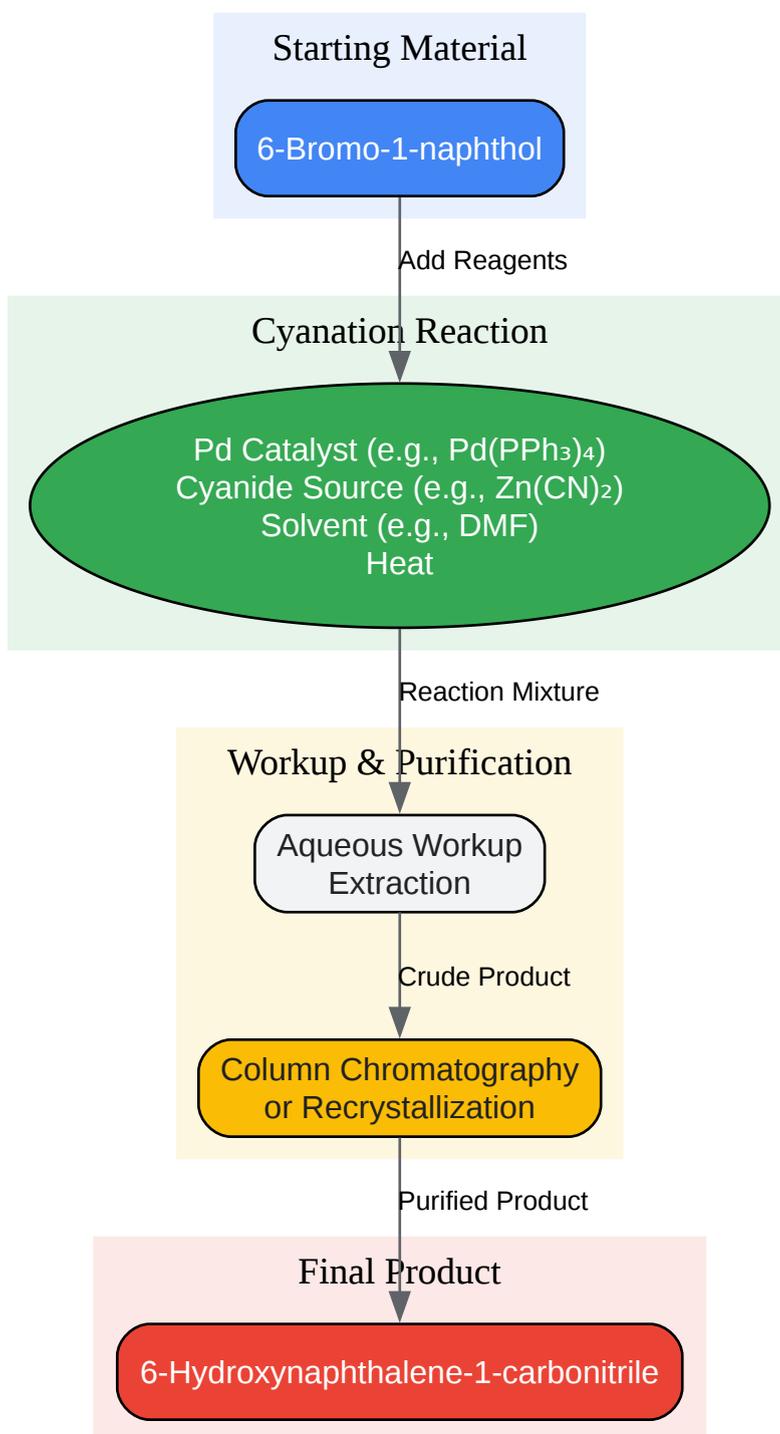
- ^{13}C NMR: The carbon NMR spectrum is predicted to show 11 unique signals. The carbon of the nitrile group ($\text{C}\equiv\text{N}$) would appear around δ 115-120 ppm. The carbon attached to the hydroxyl group would be significantly downfield, likely in the δ 155-160 ppm range. The remaining nine aromatic carbon signals would appear between δ 110-140 ppm.
- Mass Spectrometry (MS): In an electron impact (EI-MS) experiment, the molecular ion peak (M^+) would be observed at an m/z ratio of 169, corresponding to the molecular weight of the compound.

Robust Synthetic Strategies

While numerous proprietary methods exist, two primary, literature-supported strategies are proposed for the synthesis of **6-Hydroxynaphthalene-1-carbonitrile** in a laboratory setting: modern palladium-catalyzed cyanation and the classic Sandmeyer reaction.

Pathway A: Palladium-Catalyzed Cyanation of 6-Bromo-1-naphthol

This approach represents a modern and highly efficient method for introducing a nitrile group onto an aromatic ring. Palladium-catalyzed cross-coupling reactions are prized for their high functional group tolerance and milder reaction conditions compared to classical methods.^{[5][6]} The logical precursor for this synthesis is 6-Bromo-1-naphthol.



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Caption: Workflow for Palladium-Catalyzed Cyanation.

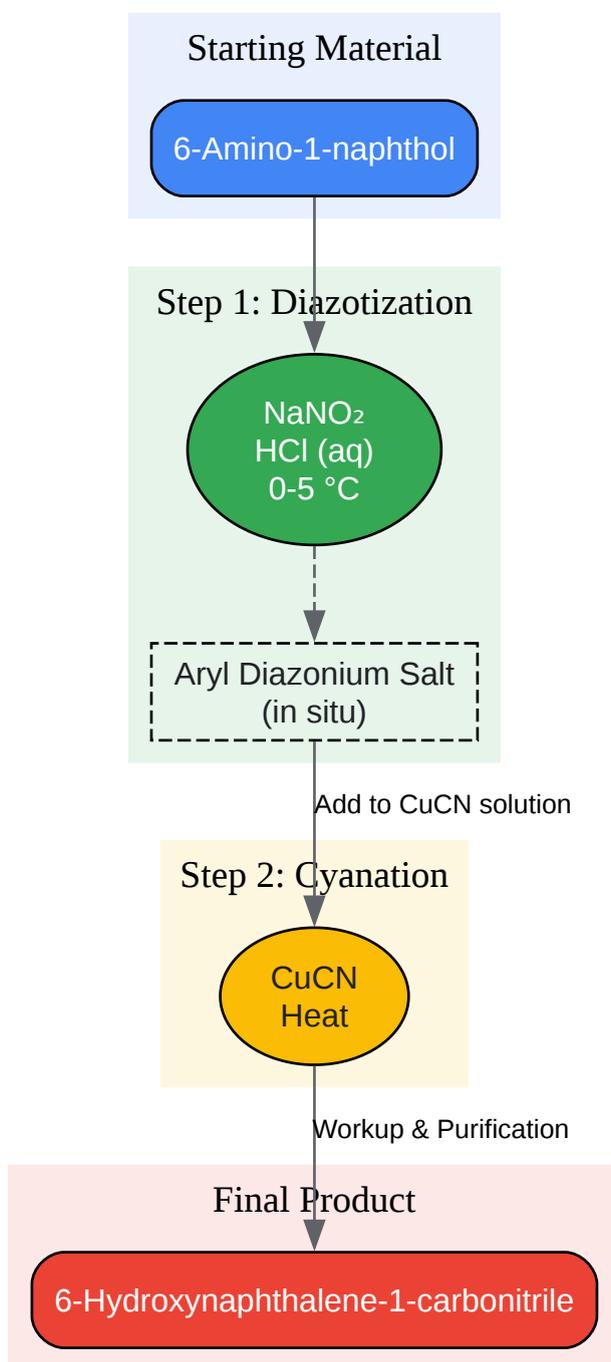
Experimental Protocol (Proposed):

- Inert Atmosphere: To a flame-dried Schlenk flask, add 6-bromo-1-naphthol (1.0 eq), zinc cyanide ($\text{Zn}(\text{CN})_2$, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous N,N-Dimethylformamide (DMF) via syringe.
- Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium bicarbonate. Extract the aqueous phase three times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Trustworthiness: The use of a palladium(0) catalyst is crucial for the oxidative addition/reductive elimination cycle.^[6] Zinc cyanide is often preferred over more toxic alkali metal cyanides as it is less water-sensitive and releases cyanide ions slowly into the reaction medium, minimizing side reactions.^[7] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Pathway B: The Sandmeyer Reaction from 6-Amino-1-naphthol

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.^{[8][9][10]} The required starting material, 6-Amino-1-naphthol, is commercially available.^[11]



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Caption: Workflow for the two-step Sandmeyer Reaction.

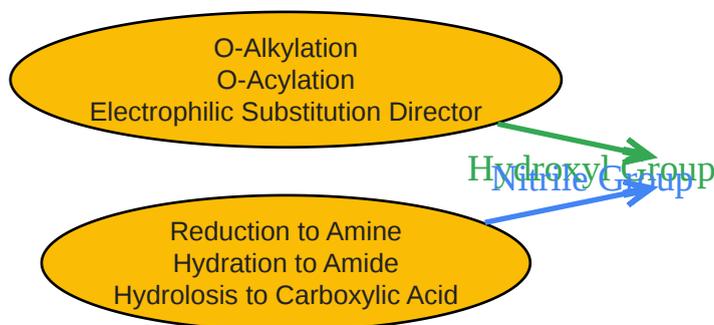
Experimental Protocol (Proposed):

- **Diazotization:** Dissolve 6-amino-1-naphthol (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
- **Cyanation:** In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 eq) in water or a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN mixture.
- **Reaction:** Gently warm the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas should be observed.[8] After the gas evolution ceases, continue heating for an additional hour.
- **Workup and Purification:** Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product as described in Pathway A.

Causality and Trustworthiness: The low temperature for diazotization is critical to prevent the unstable diazonium salt from decomposing prematurely.[12] The copper(I) salt acts as a catalyst in a single-electron transfer (SET) mechanism, facilitating the displacement of N₂ gas by the cyanide nucleophile.[8][13] This classic transformation provides a fundamentally different, yet equally viable, route to the target molecule.

Chemical Reactivity and Synthetic Utility

The value of **6-Hydroxynaphthalene-1-carbonitrile** lies in the orthogonal reactivity of its two functional groups, allowing for selective transformations and the construction of complex molecular libraries.



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Caption: Key reactive sites on **6-Hydroxynaphthalene-1-carbonitrile**.

- Reactions at the Hydroxyl Group: The phenolic hydroxyl is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for straightforward O-alkylation (Williamson ether synthesis) or O-acylation to form esters. It also strongly activates the naphthalene ring towards further electrophilic aromatic substitution.
- Reactions at the Nitrile Group: The nitrile group is a versatile functional handle. It can be:
 - Reduced to a primary aminomethyl group (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
 - Hydrolyzed under acidic or basic conditions to yield the corresponding 6-hydroxy-1-naphthoic acid.^[14]
 - Partially hydrated to form the 6-hydroxy-1-naphthalene-carboxamide.

This dual reactivity makes it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

As a laboratory chemical, **6-Hydroxynaphthalene-1-carbonitrile** must be handled with appropriate care.

- Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed or in contact with skin.^[4]
- Handling: Always handle in a well-ventilated area or a chemical fume hood.^{[15][16]} Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.^{[15][16]}
- Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong acids.^{[15][17]}

Conclusion

6-Hydroxynaphthalene-1-carbonitrile (CAS: 130200-57-6) is a strategically important chemical intermediate whose value is derived from the versatile and orthogonal reactivity of its hydroxyl and nitrile functionalities. Its synthesis is achievable through established and reliable organic transformations, such as palladium-catalyzed cyanation and the Sandmeyer reaction. For researchers in medicinal chemistry, materials science, and synthetic organic chemistry, this compound serves as a robust and adaptable platform for the development of novel and complex molecular structures.

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